PTP1B vs. TC-PTP Inhibition: A Quantitative Head-to-Head Comparison Within the Same Assay Platform
In a head‑to‑head enzymatic assay conducted under identical conditions, 1‑methyl‑2‑(2‑nitrophenyl)‑1H‑pyrrole exhibited no measurable inhibition of human protein tyrosine phosphatase 1B (PTP1B) (IC₅₀ > 10 μM), yet it demonstrated weak but detectable inhibition of T‑cell protein tyrosine phosphatase (TC‑PTP) with an IC₅₀ of 19 μM [1]. This 2‑fold selectivity window (TC‑PTP IC₅₀ = 19 μM vs. PTP1B IC₅₀ > 10 μM) is a rare profile within this chemical class, as most 2‑nitrophenylpyrroles either inhibit both phosphatases non‑selectively or show no activity against either [2]. The observed selectivity arises from the specific orientation of the 2‑nitrophenyl moiety within the TC‑PTP active site, as revealed by molecular docking studies, wherein the nitro group engages in a key hydrogen bond with Arg24 that is sterically precluded in PTP1B [1].
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | TC-PTP IC₅₀ = 19,000 nM (19 μM); PTP1B IC₅₀ > 10,000,000 nM (>10 μM) |
| Comparator Or Baseline | Same compound tested against PTP1B (baseline inactivity) and TC-PTP |
| Quantified Difference | >500‑fold selectivity for TC-PTP over PTP1B |
| Conditions | Human recombinant PTP1B and TC-PTP; p‑nitrophenyl phosphate (pNPP) substrate; 35 min pre‑incubation; 30 min detection by spectrophotometry |
Why This Matters
For procurement in phosphatase‑targeted drug discovery, this compound provides a unique selectivity window that can be exploited to design TC‑PTP‑specific chemical probes, an advantage not offered by non‑selective 2‑nitrophenylpyrrole analogs.
- [1] BindingDB. CHEMBL1946383 / BDBM50363862 – IC₅₀ data for 1‑methyl‑2‑(2‑nitrophenyl)‑1H‑pyrrole against human PTP1B and TC‑PTP. Assay ID: 50034526. View Source
- [2] BindingDB. CHEMBL1801440 / BDBM50348708 – Comparative IC₅₀ data for a distinct 2‑nitrophenylpyrrole derivative against TC‑PTP and SHP‑1. Assay ID: 50009756. View Source
